molecular formula C6H3N2NaO5 B1681034 Sodium 2,4-dinitrophenolate CAS No. 1011-73-0

Sodium 2,4-dinitrophenolate

Cat. No. B1681034
CAS RN: 1011-73-0
M. Wt: 206.09 g/mol
InChI Key: JMOHQJVXBQAVNW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,4-dinitrophenolate is an organic compound with the molecular formula C6H3N2NaO5 . It is also known by other names such as 2,4-Dinitrophenol sodium salt, Sodium 2,4-dinitrophenoxide, and Sodium 2,4-dinitrophenol .


Molecular Structure Analysis

The molecular structure of Sodium 2,4-dinitrophenolate consists of a phenol ring with two nitro groups and a sodium atom . The InChI string representation of the molecule is InChI=1S/C6H4N2O5.Na/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13;/h1-3,9H;/q;+1/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving Sodium 2,4-dinitrophenolate were not found in the search results, it’s known that 2,4-Dinitrophenol (DNP) causes uncoupling of oxidative phosphorylation . This process leads to the breakdown of carbohydrates and fats .


Physical And Chemical Properties Analysis

Sodium 2,4-dinitrophenolate has a molecular weight of 206.09 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 205.99396548 g/mol .

Scientific Research Applications

Mitochondrial Activity and Energy Metabolism Sodium 2,4-dinitrophenolate has been recognized for its impact on mitochondrial activity and energy metabolism. It uncouples oxidative phosphorylation, affecting the metabolic processes in tissues, including neural tissue, by reducing ATP availability, which leads to changes in ion concentrations within cells (Godfraind, Krnjević, & Pumain, 1970). This characteristic has made it a subject of study in understanding the energy-driven processes within cells.

Plant Physiology In the realm of plant physiology, Sodium 2,4-dinitrophenolate has been used to study the absorption and translocation of sodium in plants. Research has shown that it affects the retention and movement of sodium within bean and cotton plants, influencing how these plants manage sodium uptake and distribution, which is crucial for their salt tolerance mechanisms (Pearson, 1967).

Nonlinear Optical Materials The compound has been explored for its potential in the development of nonlinear optical materials. Sodium 2,4-dinitrophenolate monohydrate has been synthesized and characterized for its optical properties, including its second harmonic generation capability, which is a key factor in the field of photonics and optoelectronics (Guru Prasad, Krishnakumar, & Nagalakshmi, 2013).

Environmental Applications In environmental science, Sodium 2,4-dinitrophenolate has been investigated for its utility in wastewater treatment, specifically for the removal of heavy-metal ions. Modified nano-alumina with 2,4-dinitrophenylhydrazine, which incorporates Sodium 2,4-dinitrophenolate, has shown promise in adsorbing metal cations from water samples, highlighting its potential in mitigating heavy metal pollution (Afkhami, Saber-Tehrani, & Bagheri, 2010).

Safety And Hazards

Sodium 2,4-dinitrophenolate is associated with significant risks. 2,4-Dinitrophenol (DNP), a related compound, is known to cause rapid weight loss but is associated with an unacceptably high rate of significant adverse effects . It is sold mostly over the internet under various names as a weight loss/slimming aid .

properties

IUPAC Name

sodium;2,4-dinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOHQJVXBQAVNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020524
Record name 2,4-Dinitrophenol sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,4-dinitrophenolate

CAS RN

1011-73-0
Record name Sodium 2,4-dinitrophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dinitro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dinitrophenol sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,4-dinitrophenoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2,4-DINITROPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D4S1GYRS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium 2,4-dinitrophenolate is prepared from 202.6 parts of 2,4-dinitrochlorobenzene in accordance with the statements of Example 1. 92 parts of ammonium chloride are added to the suspension of the 2,4-dinitrophenolate at 70° C., a pH value of 7.1 being established. 290.4 parts of 31.9% strength aqueous hydrosulphide solution are then added in the course of about 20 minutes, whilst stirring and monitoring the pH value. The pH value is reduced from 8.4 to 8.0 by adding a further 92 parts of ammonium chloride, and a further 290.4 parts of 31.9% strength hydrosulphide solution are then added at 70° to 75° C. in the course of about 20 minutes. The pH value thereby rises to 8.4. The reaction mixture is then subsequently stirred at about 70° C. for about 45 minutes. It is cooled to 15° to 20° C., 35 parts of sodium sulphite are added, followed by about 230 parts of 30% strength aqueous hydrochloric acid, in order to adjust the pH to 5. The sulphur-containing 2-amino-4-nitrophenol suspension is subsequently stirred at 5° to 10° C. for about 11/2 hours and is then filtered. 438.4 parts of a 34% strength aqueous paste of 2-amino-4-nitrophenol with a sulphur content of about 19% are obtained. This sulphur-containing filter cake is introduced into a solution of 53 parts of sodium carbonate in 400 parts of water. The mixture is warmed to about 55° to 60° C. and the sulphur is removed from the solution of sodium 2-amino-4-nitrophenolate by filtration. The filtrate is then cooled to about 20° C. and adjusted to pH 5 with about 107 parts of 30% strength aqueous hydrochloric acid. After cooling the mixture to about 5° C., it is filtered. 344 parts of a 42.1% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 144.8 parts of 100% pure 2-amino-4-nitrophenol, are obtained. Yield: 94% of theory, relative to 2,4-dinitrochlorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,4-dinitrophenolate
Reactant of Route 2
Sodium 2,4-dinitrophenolate
Reactant of Route 3
Reactant of Route 3
Sodium 2,4-dinitrophenolate
Reactant of Route 4
Reactant of Route 4
Sodium 2,4-dinitrophenolate
Reactant of Route 5
Sodium 2,4-dinitrophenolate
Reactant of Route 6
Reactant of Route 6
Sodium 2,4-dinitrophenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.